tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate
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Overview
Description
Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate is a complex organic compound with a variety of functional groups, including ester, ether, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 2-[(3,5-dimethylphenyl)methylsulfanyl]acetohydrazide with an aldehyde or ketone to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone group can be reduced to a hydrazine using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols, bases like potassium carbonate
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Hydrazine derivative
Substitution: Amide, ether derivatives
Scientific Research Applications
Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate: Similar in having a tert-butyl ester group but differs in the presence of dinitrophenyl groups.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Shares the tert-butyl ester group but has a different core structure and functional groups.
Uniqueness
Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications not found in simpler compounds. Its hydrazone and sulfanyl groups, in particular, offer unique opportunities for chemical modification and biological activity.
Properties
Molecular Formula |
C24H30N2O4S |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C24H30N2O4S/c1-17-10-18(2)12-20(11-17)15-31-16-22(27)26-25-13-19-6-8-21(9-7-19)29-14-23(28)30-24(3,4)5/h6-13H,14-16H2,1-5H3,(H,26,27)/b25-13+ |
InChI Key |
LQVRLPCPZDDLJT-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C |
SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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